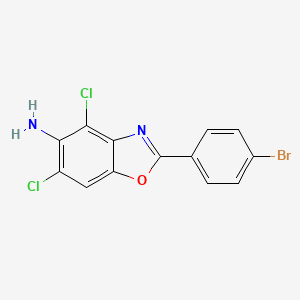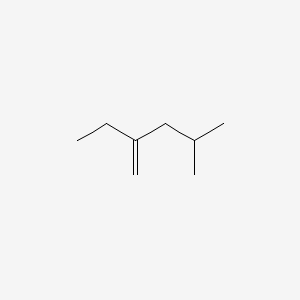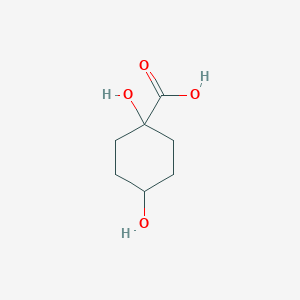
N-Butan-2-YL-4-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butan-2-YL-4-nitro-benzamide is an organic compound with the molecular formula C11H14N2O3 It is a benzamide derivative, characterized by the presence of a butan-2-yl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butan-2-YL-4-nitro-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-YL-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-Butan-2-YL-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Butan-2-YL-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides: Exhibits antioxidant and antibacterial activities.
Uniqueness
N-Butan-2-YL-4-nitro-benzamide is unique due to its specific structural features, such as the butan-2-yl and nitro groups, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to materials science, sets it apart from other benzamide derivatives.
Properties
CAS No. |
2665-73-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-butan-2-yl-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |
InChI Key |
NQWMXRNYYFMIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)


![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)



![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
